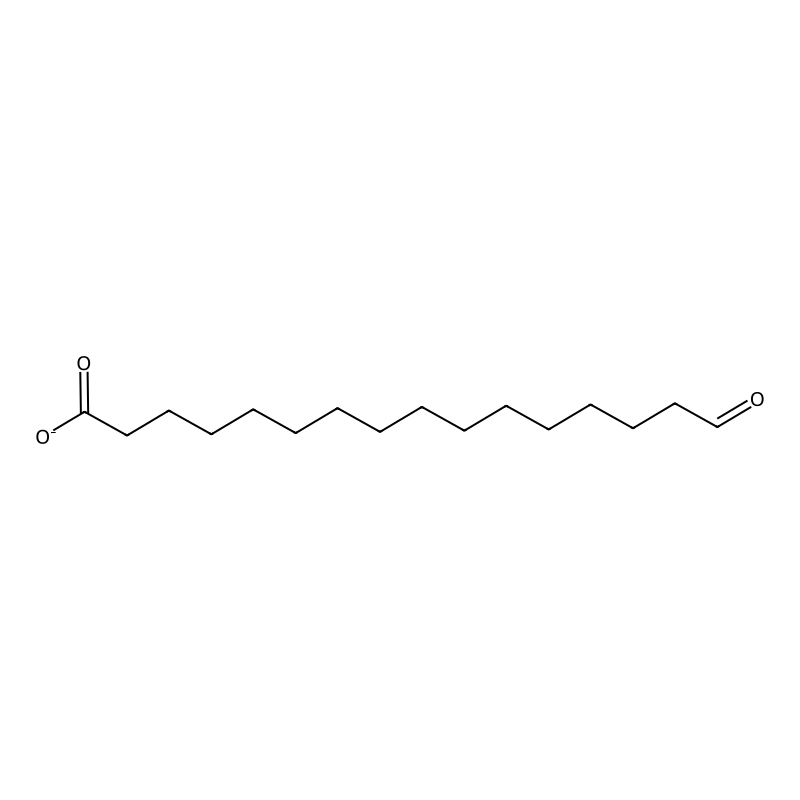

16-Oxo-palmitate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

16-Oxo-palmitate (16-oxohexadecanoic acid) is an ω-oxo long-chain fatty acid characterized by a 16-carbon aliphatic backbone terminating in both a carboxylic acid and an aldehyde group [1]. In industrial and pharmaceutical procurement, it is primarily valued as an orthogonally reactive precursor for heterobifunctional linkers (such as PROTACs), long-acting peptide lipidations, and as a highly specific substrate for biocatalytic diacid synthesis. Unlike its symmetric counterpart, hexadecanedioic acid, the presence of the ω-aldehyde enables chemoselective modifications without the need for complex desymmetrization steps, making it a critical building block for advanced therapeutics and specialized radiotracers .

Research Fit

Substituting 16-oxo-palmitate with its fully oxidized analog (hexadecanedioic acid) or shorter-chain ω-oxo acids (e.g., 12-oxo-dodecanoic acid) severely compromises synthetic efficiency and biological performance [1]. In linker synthesis, symmetric diacids require statistical mono-protection strategies that inherently cap yields and complicate purification, whereas 16-oxo-palmitate offers deterministic orthogonal reactivity . In biocatalytic applications, substituting with shorter or longer chain lengths significantly reduces the turnover rate of cytochrome P450 enzymes [1]. Furthermore, in peptide lipidation, the specific 16-carbon chain length is precisely calibrated for target-specific serum albumin binding; deviations in chain length drastically alter the pharmacokinetic half-life of the resulting conjugate .

Substitution Risk

Primarily a β-oxidation substrate; does not report the terminal ω-oxidation aldehyde step.

Reduced precursor; cannot probe ω-oxo-fatty acid dehydrogenase activity directly.

Chain functionality determines metabolic fate; terminal aldehyde is the critical diagnostic node.

Kinetically Preferred Chain Length for Cytochrome P450BM-3 Biocatalysis

In the enzymatic synthesis of α,ω-diacids, substrate chain length dictates the oxidation rate and product purity. Studies on cytochrome P450BM-3 (CYP102) demonstrate that 16-oxo-palmitate is oxidized exclusively to hexadecanedioic acid without unwanted decarboxylation side-reactions [1]. The catalytic rate strictly follows the order C16 > C18 ≈ C14 > C12, establishing the 16-carbon ω-oxo acid as the kinetically favored substrate over its shorter and longer homologs [1].

| Evidence Dimension | Enzymatic oxidation rate |

| Target Compound Data | Maximum oxidation rate (C16 peak efficiency) |

| Comparator Or Baseline | 12-oxododecanoic acid and 14-oxotetradecanoic acid (lower turnover rates) |

| Quantified Difference | C16 > C18 ≈ C14 > C12 with 0% decarboxylation |

| Conditions | Cytochrome P450BM-3 (CYP102) catalyzed oxidation |

Procuring the C16 substrate maximizes bioreactor throughput and eliminates the need to purify out chain-shortened decarboxylation byproducts.

Yield Optimization in Heterobifunctional Linker Manufacturing

Synthesizing heterobifunctional linkers from symmetric precursors like hexadecanedioic acid relies on statistical mono-protection, which inherently limits the theoretical yield of the desired mono-adduct to ≤50% and requires rigorous chromatographic separation . 16-Oxo-palmitate provides an aldehyde and a carboxylic acid, enabling orthogonal, chemoselective reactions (e.g., reductive amination at the ω-position) that can achieve near-quantitative conversion (>90%) without desymmetrization penalties .

| Evidence Dimension | Theoretical mono-functionalization yield |

| Target Compound Data | >90% (via orthogonal chemoselectivity) |

| Comparator Or Baseline | Hexadecanedioic acid (≤50% via statistical desymmetrization) |

| Quantified Difference | Over 40% absolute increase in step-yield |

| Conditions | Heterobifunctional PROTAC or peptide linker synthesis |

Eliminating statistical desymmetrization drastically reduces raw material waste and simplifies downstream purification in commercial linker manufacturing.

High-Affinity Myocardial Accumulation for Radiodiagnostics

The 16-oxo-palmitate backbone serves as an exceptionally efficient vector for delivering imaging isotopes to the myocardium via β-oxidation pathways [1]. When synthesized as the radiotracer 99mTc-CpTT-16-oxo-HDA, the compound demonstrates a rapid and high accumulation in heart tissue, reaching 9.03% injected dose per gram (%ID/g) at 1 minute post-injection, with the heart-to-blood uptake ratio increasing to 3.76 at 30 minutes [1].

| Evidence Dimension | Myocardial tissue accumulation |

| Target Compound Data | 9.03% ID/g at 1 min; Heart/blood ratio of 3.76 at 30 min |

| Comparator Or Baseline | Standard blood pool background (Ratio < 1.0) |

| Quantified Difference | 3.76-fold enrichment in target tissue vs. blood |

| Conditions | In vivo mouse myocardium tissue distribution |

Validates the 16-oxo-palmitate scaffold as a highly effective targeting moiety for developing cardiac metabolism radiotracers with high signal-to-noise ratios.

Precursor for PROTAC and Heterobifunctional Linkers

Due to its orthogonal aldehyde and carboxylic acid groups, 16-oxo-palmitate is heavily utilized in the synthesis of advanced PROTAC linkers . It allows for high-yield, step-economic asymmetric functionalization, avoiding the costly and low-yield desymmetrization steps required when using symmetric hexadecanedioic acid.

Biocatalytic Production of High-Purity Diacids

As the kinetically favored substrate for cytochrome P450BM-3, 16-oxo-palmitate is the preferred starting material for the enzymatic synthesis of hexadecanedioic acid [1]. Its exclusive conversion to the diacid without decarboxylation ensures a high-purity product profile essential for polymer and cosmetic applications.

Development of Cardiac Metabolism Radiotracers

The rapid myocardial uptake and favorable heart-to-blood ratio of 16-oxo-palmitate derivatives make this compound a highly suitable backbone for designing 99mTc-labeled radiopharmaceuticals aimed at evaluating fatty acid metabolism in the heart [2].

Application Fit Matrix

References

- [2] Cryle, M. A., et al. (1996). Oxidation of omega-oxo fatty acids by cytochrome P450BM-3 (CYP102). Journal of Biological Chemistry. PubMed - NIH.

- [3] Fujisawa, Y., et al. (2008). 16-Cyclopentadienyl tricarbonyl 99mTc 16-oxo-hexadecanoic acid: synthesis and evaluation of fatty acid metabolism in mouse myocardium. PubMed - NIH.

XLogP3

Wikipedia

Explore Compound Types